(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate
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Overview
Description
(2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring and an ester linkage, which contribute to its reactivity and versatility in chemical synthesis and biological interactions.
Mechanism of Action
Target of Action
Related compounds such as 2,5-dioxopyrrolidin-1-yl acrylate have been shown to interact with proteins, specifically modifying lysine residues . This suggests that the compound could potentially interact with a wide range of proteins, depending on the specific environment and conditions.
Mode of Action
It’s known that related compounds can react with proteins to modify lysine residues . This modification could potentially alter the function of the protein, leading to changes in cellular processes.
Pharmacokinetics
Related compounds have been shown to have high metabolic stability on human liver microsomes . This suggests that the compound could potentially have good bioavailability, although further studies would be needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Esterification: The ester linkage is formed by reacting the pyrrolidinone derivative with 5-(2-hydroxyethoxy)-4-oxopentanoic acid. This reaction is usually carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the ester and pyrrolidinone rings, potentially yielding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or thiols replace the hydroxyethoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO
Properties
CAS No. |
78274-32-5 |
---|---|
Molecular Formula |
C11H15NO7 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-(2-hydroxyethoxy)-4-oxopentanoate |
InChI |
InChI=1S/C11H15NO7/c13-5-6-18-7-8(14)1-4-11(17)19-12-9(15)2-3-10(12)16/h13H,1-7H2 |
InChI Key |
OVPTZXRXNNJKSJ-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)COCCO |
Synonyms |
methoxypolyethylene glycol succinimidylsuccinate ss-PEG |
Origin of Product |
United States |
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